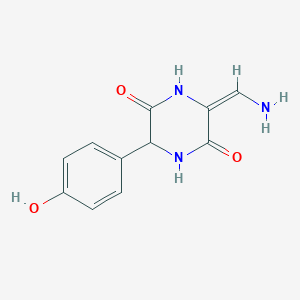![molecular formula C38H26Br2 B13436435 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]](/img/structure/B13436435.png)
4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by the presence of a 1,2-diphenylethene structure. This particular compound is notable for its two brominated biphenyl groups attached to the central ethene moiety. It is used in various scientific research applications, particularly in the fields of materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1,1’-biphenyl and 1,2-diphenylethene.
Coupling Reaction: The two starting materials undergo a coupling reaction, often facilitated by a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The central ethene moiety can undergo oxidation or reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The biphenyl groups can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the ethene moiety.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products
Substituted Derivatives: Products with various functional groups replacing the bromine atoms.
Oxidized or Reduced Forms: Compounds with altered oxidation states of the ethene moiety.
Aplicaciones Científicas De Investigación
4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] has several scientific research applications:
Materials Science: Used in the synthesis of polymers and other materials with unique electronic properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] involves its interaction with various molecular targets. The compound’s brominated biphenyl groups can engage in halogen bonding, while the central ethene moiety can participate in π-π interactions. These interactions can influence the compound’s electronic properties and its behavior in different environments. The specific pathways involved depend on the context of its application, such as in materials science or biological studies.
Comparación Con Compuestos Similares
Similar Compounds
4,4’'-(1,2-Diphenyl-1,2-ethenediyl)bis[phenol]: Similar structure but with hydroxyl groups instead of bromine atoms.
1,2-Bis[4-(bromomethyl)phenyl]-1,2-diphenylethene: Contains bromomethyl groups instead of brominated biphenyl groups.
4,4’'-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid: Features carboxylic acid groups instead of bromine atoms.
Uniqueness
4,4’‘-(1,2-Diphenyl-1,2-ethenediyl)bis[4’-bromo-1,1’-biphenyl] is unique due to its specific combination of brominated biphenyl groups and a central ethene moiety. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C38H26Br2 |
|---|---|
Peso molecular |
642.4 g/mol |
Nombre IUPAC |
1-bromo-4-[4-[(Z)-2-[4-(4-bromophenyl)phenyl]-1,2-diphenylethenyl]phenyl]benzene |
InChI |
InChI=1S/C38H26Br2/c39-35-23-19-29(20-24-35)27-11-15-33(16-12-27)37(31-7-3-1-4-8-31)38(32-9-5-2-6-10-32)34-17-13-28(14-18-34)30-21-25-36(40)26-22-30/h1-26H/b38-37- |
Clave InChI |
YDLLGSYQABSTGQ-DTTHWBISSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=C(C=C4)Br)/C5=CC=C(C=C5)C6=CC=C(C=C6)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



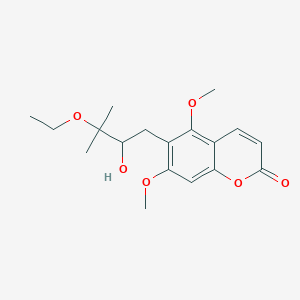
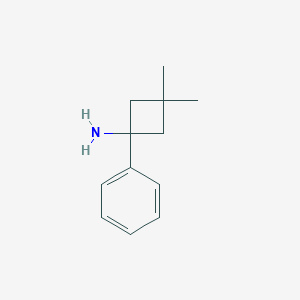

![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)

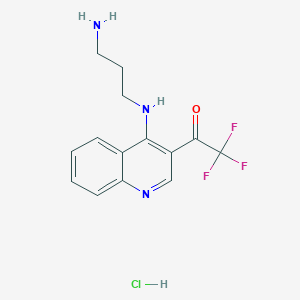

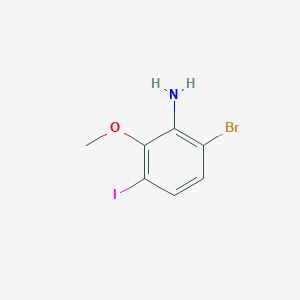
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)
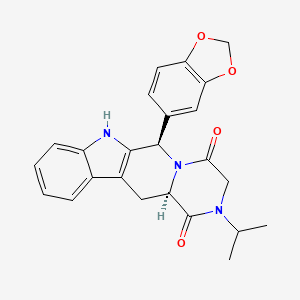
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)

